molecular formula C36H62N2O11 B15143005 Neo Spiramycin I-d3

Neo Spiramycin I-d3

Cat. No.: B15143005
M. Wt: 701.9 g/mol
InChI Key: SUBWVHAACKTENX-QJIMFZGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neo Spiramycin I-d3 involves the incorporation of deuterium atoms into the Neo Spiramycin I molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces ambofaciens to produce Spiramycin, followed by chemical modification to introduce deuterium atoms. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Neo Spiramycin I-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Neo Spiramycin I-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Neo Spiramycin I-d3, like Spiramycin, exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation step in protein synthesis, preventing the elongation of the peptide chain. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Spiramycin: The parent compound with similar antibacterial activity.

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

    Azithromycin: A newer macrolide with improved pharmacokinetic properties.

Uniqueness

Neo Spiramycin I-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of drug molecules are essential .

Biological Activity

Neo Spiramycin I-d3 is a deuterated derivative of Neo Spiramycin I, which is the active metabolite of Spiramycin, a macrolide antibiotic. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

1. Overview of this compound

This compound is primarily recognized for its antimicrobial properties against various bacterial strains. The incorporation of deuterium enhances its pharmacokinetic profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to its non-deuterated counterparts .

2. Antimicrobial Activity

This compound demonstrates notable antibacterial efficacy against Gram-positive bacteria. Research indicates that spiramycin derivatives, including this compound, are effective against strains such as Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these strains are significantly lower when using modified spiramycin derivatives .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
MRSA0.75
Streptococcus pneumoniae1.0
Bacillus subtilis0.25

3. Anticancer Properties

Recent studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines. Specifically, it has been tested on human gastric cancer cell lines (HGC-27), where it was found to raise reactive oxygen species (ROS) levels and induce cell cycle arrest in the S phase .

Case Study: HGC-27 Cell Line Analysis

In a controlled study, various spiramycin derivatives were synthesized and evaluated for their anti-proliferative effects on HGC-27 cells:

  • Compound 14 showed the highest potency with an IC50 value of 0.19±0.02μM0.19\pm 0.02\,\mu M.
  • Other derivatives exhibited moderate activity with IC50 values ranging from 1.26±0.19μM1.26\pm 0.19\,\mu M to 50μM50\,\mu M.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antimicrobial Action : It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Anticancer Action : It induces apoptosis through ROS generation and activation of MAPK signaling pathways, which are crucial for cell survival and proliferation .

5. Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is influenced by its deuterated structure, which can enhance its metabolic stability and bioavailability compared to non-deuterated spiramycin . Studies have shown that both spiramycin and neospiramycin have higher concentrations in milk than in plasma, with a milk-to-plasma ratio ranging from 50 to 60 .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
BioavailabilityHigh
Milk-to-Plasma Ratio50-60
Maximum Residue Limit200 µg/kg

6. Conclusion

This compound represents a promising compound with significant biological activities in both antimicrobial and anticancer domains. Its enhanced pharmacokinetic properties due to deuteration may provide advantages in therapeutic applications, particularly in veterinary medicine and potential human applications.

Further research is warranted to explore the full spectrum of its biological activities and mechanisms of action, as well as to develop novel derivatives that could enhance its efficacy against resistant strains of bacteria and various cancer types.

Properties

Molecular Formula

C36H62N2O11

Molecular Weight

701.9 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1/i5D3

InChI Key

SUBWVHAACKTENX-QJIMFZGMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)OC)O)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C

Origin of Product

United States

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